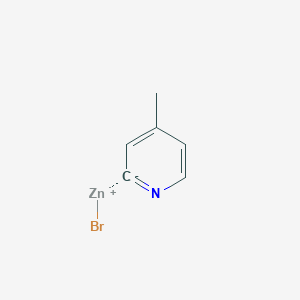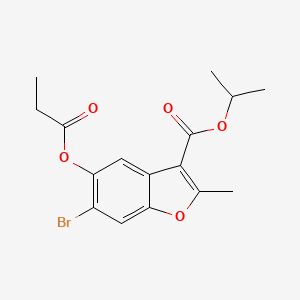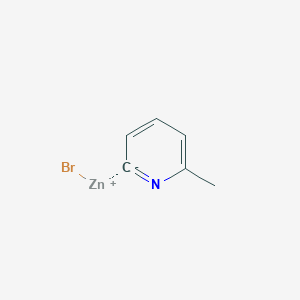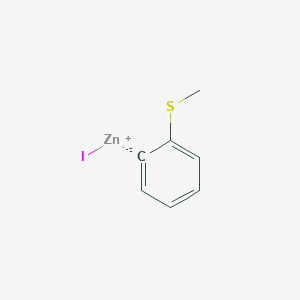
4-Methyl-2-pyridylzinc bromide
概要
説明
4-Methyl-2-pyridylzinc bromide is an organometallic compound with the chemical formula C6H6BrNZn. It appears as a colorless to light yellow solid and is soluble in organic solvents such as chloroform, ether, and benzene . This compound is widely used as a reagent in organic synthesis, particularly in the synthesis of alcohol and ether compounds .
作用機序
Target of Action
4-Methyl-2-pyridylzinc bromide is an organometallic compound Organometallic compounds like this are often used as reagents in organic synthesis .
Mode of Action
As a general characteristic of organometallic compounds, it may interact with its targets through the zinc atom, which can form bonds with organic groups and facilitate various chemical reactions .
Biochemical Pathways
It’s known that organometallic compounds like this are often involved in the synthesis of alcohol and ether compounds .
Pharmacokinetics
As a general rule, the pharmacokinetics of organometallic compounds can be complex and depend on factors such as the nature of the metal, the organic groups attached to it, and the specific conditions of exposure .
Result of Action
As a reagent in organic synthesis, its primary effect would be the facilitation of chemical reactions leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that this compound is highly flammable and reacts violently with water . Therefore, it should be stored in a cool, dry place, away from fire and oxygen . Its density is 0.985 g/mL at 25 °C .
準備方法
The preparation of 4-Methyl-2-pyridylzinc bromide typically involves the following steps :
Synthesis of 4-methyl-2-pyridine methane: 2-pyridine alcohol is reacted with methyl iodide to generate 4-methyl-2-pyridine methane.
Formation of this compound: The generated 4-methyl-2-pyridylmethane is then reacted with zinc powder and an appropriate amount of bromide to produce this compound.
Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
化学反応の分析
4-Methyl-2-pyridylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions with electrophiles to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium or nickel catalysts, and the reactions are typically carried out under inert atmospheres to prevent oxidation . Major products formed from these reactions include various substituted pyridine derivatives.
科学的研究の応用
4-Methyl-2-pyridylzinc bromide has a wide range of applications in scientific research, including :
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of alcohols and ethers.
Coordination Chemistry: It serves as an important reagent in the study of coordination compounds and organometallic chemistry.
Material Science: It is used in the preparation of materials with specific electronic and optical properties.
類似化合物との比較
4-Methyl-2-pyridylzinc bromide can be compared with other similar organozinc compounds, such as :
- 2-Pyridylzinc bromide
- 6-Methyl-2-pyridylzinc bromide
- 4-Cyanobutylzinc bromide
These compounds share similar reactivity patterns but differ in their specific substituents, which can influence their reactivity and the types of products formed. The uniqueness of this compound lies in its specific methyl substitution at the 4-position, which can affect its steric and electronic properties, making it suitable for specific synthetic applications.
特性
IUPAC Name |
bromozinc(1+);4-methyl-2H-pyridin-2-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKVNRHSNXUCHS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=NC=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B3258735.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B3258745.png)






